Cas no 1805116-29-3 (2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol)

2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol is a specialized pyridine derivative with a trifluoromethoxy substituent, offering unique reactivity and stability in synthetic applications. Its structure combines electron-withdrawing (nitro and trifluoromethoxy) and electron-donating (methoxy) groups, making it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science. The presence of the hydroxymethyl group at the 3-position enhances its utility as a building block for further functionalization. The trifluoromethoxy moiety contributes to improved lipophilicity and metabolic stability, which is advantageous in drug design. This compound is particularly valuable in the development of bioactive molecules requiring precise electronic and steric modulation.
2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol structure
1805116-29-3 structure
商品名:2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol
CAS番号:1805116-29-3
MF:C8H7F3N2O5
メガワット:268.146792650223
CID:4840312

2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol 化学的及び物理的性質

名前と識別子

    • 2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol
    • インチ: 1S/C8H7F3N2O5/c1-17-7-4(3-14)5(18-8(9,10)11)2-6(12-7)13(15)16/h2,14H,3H2,1H3
    • InChIKey: STSIDCXWKUCQID-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=C([N+](=O)[O-])N=C(C=1CO)OC)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 295
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 97.4

2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029085713-1g
2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol
1805116-29-3 97%
1g
$1,564.50 2022-04-01

2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol 関連文献

2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanolに関する追加情報

Introduction to 2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol (CAS No. 1805116-29-3) and Its Emerging Applications in Chemical Biology

2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol, identified by its CAS number 1805116-29-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the pyridine family, a class of molecules widely recognized for their diverse biological activities and industrial applications. The presence of multiple functional groups, including methoxy, nitro, and trifluoromethoxy substituents, imparts distinct reactivity and binding characteristics, making it a valuable scaffold for drug discovery and material science research.

The structural configuration of 2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol is meticulously designed to optimize its interactions with biological targets. The nitro group at the 6-position introduces electrophilicity, facilitating nucleophilic aromatic substitution reactions, while the trifluoromethoxy group at the 4-position enhances lipophilicity and metabolic stability. These features are particularly advantageous in the development of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.

In recent years, the pharmaceutical industry has increasingly leveraged advanced computational methods to predict the binding affinity and pharmacokinetic profiles of novel compounds. Studies have demonstrated that 2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol exhibits promising interactions with enzymes such as kinases and cytochrome P450 oxidases, which are pivotal in regulating cellular processes. The trifluoromethoxy substituent, in particular, has been shown to improve binding stability by modulating hydrophobic interactions and hydrogen bonding networks.

One of the most compelling aspects of this compound is its potential in oncology research. Emerging studies suggest that derivatives of 2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol may inhibit the activity of tyrosine kinases, which are overexpressed in various cancer types. The methoxy group at the 2-position further enhances its solubility, allowing for better bioavailability in vivo. Preclinical trials have begun to explore its efficacy in reducing tumor growth by disrupting signaling pathways associated with cell proliferation and angiogenesis.

The agrochemical sector has also shown interest in this compound due to its structural similarity to bioactive pyridine derivatives used as herbicides and fungicides. Researchers have hypothesized that modifications to the nitro and methoxy groups could yield compounds with enhanced pesticidal properties while minimizing environmental impact. This aligns with global efforts to develop greener alternatives that maintain efficacy without compromising safety.

From a synthetic chemistry perspective, 2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol serves as an excellent intermediate for constructing more complex molecules. Its reactive sites allow for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the creation of libraries of structurally diverse compounds for high-throughput screening.

The growing interest in fluorinated pyridines underscores their significance in medicinal chemistry. The electron-withdrawing nature of fluorine atoms can fine-tune electronic properties, influencing both metabolic stability and target engagement. For instance, studies have highlighted that trifluoromethyl groups can increase metabolic resistance by inhibiting oxidative degradation pathways.

Recent advances in biocatalysis have opened new avenues for utilizing 2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol as a substrate for enzyme-mediated transformations. Enzymes such as cytochrome P450 monooxygenases can selectively modify specific functional groups, enabling tailored synthesis of analogs with optimized pharmacological profiles. This approach not only accelerates drug development but also reduces waste by improving atom economy.

The compound's versatility extends to material science applications as well. Fluorinated pyridines are known for their role in designing liquid crystals and organic semiconductors due to their ability to form stable π-stacking interactions. Researchers are exploring how modifications to 2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol could enhance charge transport properties in electronic devices.

As computational power increases, machine learning models are being trained on large datasets containing molecular structures and biological activities to predict novel derivatives of this compound with enhanced potency or selectivity. These models can identify optimal positions for additional substituents based on patterns observed in successful drug candidates.

The regulatory landscape for novel chemical entities continues to evolve, emphasizing safety and environmental considerations alongside efficacy. Manufacturers must navigate stringent guidelines while ensuring that compounds like 2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol meet both clinical needs and sustainability goals.

In conclusion,2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol (CAS No. 1805116-29-3) represents a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it an attractive scaffold for developing next-generation therapeutics while offering opportunities for innovation through synthetic chemistry advancements.

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